molecular formula C12H6Br4O B1530801 2,3',5',6-Tetrabromodiphenyl ether CAS No. 446254-41-7

2,3',5',6-Tetrabromodiphenyl ether

Cat. No. B1530801
M. Wt: 485.79 g/mol
InChI Key: WQFLVWXBCRJAQN-UHFFFAOYSA-N
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Description

2,3',5',6-Tetrabromodiphenyl ether (TDE) is a brominated flame retardant (BFR) that has been used in a variety of consumer products, including textiles, plastics, and electronics. It is a persistent organic pollutant (POP) that is highly bioaccumulative and toxic to both the environment and human health. TDE has been studied extensively in recent years due to its potential environmental and health risks.

Scientific Research Applications

Metabolite Identification

Research on 2,2',4,4'-tetrabromodiphenyl ether (BDE-47), a closely related compound to 2,3',5',6-Tetrabromodiphenyl ether, has led to the identification of hydroxylated metabolites in animal studies. For instance, Marsh et al. (2006) analyzed rat faeces and identified several hydroxylated tetrabrominated and tribrominated diphenyl ethers, providing insight into the metabolic pathways of these compounds (Marsh, Athanasiadou, Athanassiadis, & Sandholm, 2006).

Oxidative Metabolism Studies

Investigations into the oxidative metabolism of BDE-47 and other brominated ethers have been conducted using liver microsomes from various animals. Zheng et al. (2016) explored this metabolism in cats, revealing insights into the enzymatic processes involved and the formation of hydroxylated metabolites (Zheng, Erratico, Luo, Mai, & Covaci, 2016). Similar studies were done using chicken liver microsomes, further expanding the understanding of these processes (Zheng, Erratico, Abdallah, Negreira, Luo, Mai, & Covaci, 2015).

Conformational and Spectroscopic Studies

Hu et al. (2005) conducted molecular orbital studies to understand the conformational properties of PBDEs, providing crucial information on their environmental behavior and potential health risks (Hu, Eriksson, Bergman, Kolehmainen, Knuutinen, Suontamo, & Wei, 2005). Additionally, Qiu et al. (2010) performed vibrational spectroscopic investigations on 2,2',4,4'-tetrabromodiphenyl ether, contributing to the understanding of its structural characteristics (Qiu, Liu, Jin, Zhang, Wu, & Wang, 2010).

Environmental and Health Impact Studies

Studies have also been conducted to understand the environmental persistence and health impacts of PBDEs and their metabolites. For instance, Yang et al. (2018) explored the degradation of BDE-47 in a liquid system, highlighting the potential for environmental remediation (Yang, Deng, Wei, Han, Yu, Deng, Zhu, Duan, & Zhuo, 2018). Liu et al. (2018) investigated the toxic effects of BDE-47 and its metabolites on aquatic organisms, revealing their potential neurotoxicity and impact on feeding behavior (Liu, Guo, Tang, Zhu, Zhang, Yan, & Chen, 2018).

Toxicokinetics and Aromatase Inhibition

Research on the toxicokinetics of BDE-47 in mice by Staskal et al. (2004) provided insights into the absorption, distribution, and excretion of these compounds (Staskal, Diliberto, DeVito, & Birnbaum, 2004). Moreover, Cantón et al. (2008) studied the inhibition of human placental aromatase activity by hydroxylated PBDEs, suggesting a potential endocrine-disrupting mechanism (Cantón, Scholten, Marsh, de Jong, & van den Berg, 2008).

properties

IUPAC Name

1,3-dibromo-2-(3,5-dibromophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Br4O/c13-7-4-8(14)6-9(5-7)17-12-10(15)2-1-3-11(12)16/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQFLVWXBCRJAQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)OC2=CC(=CC(=C2)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Br4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40879893
Record name BDE-73
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40879893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

485.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3',5',6-Tetrabromodiphenyl ether

CAS RN

446254-41-7
Record name 2,3',5',6-Tetrabromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254417
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BDE-73
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40879893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3',5',6-TETRABROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KRO672A9UR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
G Luthe, JA Jacobus, LW Robertson - Environmental toxicology and …, 2008 - Elsevier
The extensive body of literature regarding the interaction of polychlorinated biphenyls (PCBs) with transcription factors (receptors) has great value to understand similarities and …
Number of citations: 92 www.sciencedirect.com
C Cantwell - 2021 - research.library.mun.ca
This thesis work focused on the determination of behavioral characteristics of polybrominated diphenyl ethers (PBDEs) in a soil setting. As emerging persistent organic pollutants (…
Number of citations: 3 research.library.mun.ca

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